molecular formula C10H10N2 B012072 1,2-Diazabenzo[a]cyclopropa[cd]pentalene,  1,2,2a,2b,6b,6c-hexahydro-  (9CI) CAS No. 102505-33-9

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)

Cat. No. B012072
M. Wt: 158.2 g/mol
InChI Key: RFLQBEDVBUWLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI), also known as DBCP, is a heterocyclic compound with a cyclopropa[c]pyrrole ring system. DBCP has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In

Mechanism Of Action

The mechanism of action of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) is complex and involves multiple pathways. In cancer cells, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) inhibits the activity of DNA methyltransferase enzymes, which are responsible for the methylation of DNA. This can lead to the reactivation of tumor suppressor genes and the suppression of cancer cell growth. In metal ion detection, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) acts as a chelating agent, binding to metal ions and causing a change in fluorescence that can be detected.

Biochemical And Physiological Effects

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has been shown to have both biochemical and physiological effects. In cancer cells, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) can induce apoptosis, or programmed cell death, through the activation of caspase enzymes. 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has also been shown to have anti-inflammatory effects in animal models, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) in lab experiments is its high yield and purity when synthesized using the optimized method. 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) is also relatively stable and can be stored for extended periods of time. However, one limitation of using 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) is its toxicity, which can be a concern when working with the compound in the lab. Proper safety precautions must be taken to minimize exposure to 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI).

Future Directions

There are several future directions for the study of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI). In medicinal chemistry, further research is needed to optimize the structure of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) for its anti-cancer activity and to investigate its potential use in combination with other anti-cancer agents. In materials science, the development of novel organic materials using 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) as a building block is an area of active research. Additionally, the use of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) as a fluorescent probe for the detection of metal ions in biological systems has potential applications in the development of diagnostic tools for metal ion-related diseases.

Synthesis Methods

The synthesis of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) involves the reaction of 2,3-dichloropyrrole with sodium azide and copper(I) iodide in dimethylformamide. The resulting product is then treated with sodium methoxide in methanol to obtain 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) in good yield. This method has been optimized and improved over the years, and various modifications have been made to increase the efficiency and purity of the product.

Scientific Research Applications

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has been investigated as a potential anti-cancer agent due to its ability to inhibit the activity of DNA methyltransferase enzymes. This can lead to the reactivation of tumor suppressor genes and the suppression of cancer cell growth. 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
In materials science, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI) has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. These materials have potential applications in the development of organic light-emitting diodes, organic solar cells, and other electronic devices.

properties

CAS RN

102505-33-9

Product Name

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene

InChI

InChI=1S/C10H10N2/c1-2-4-6-5(3-1)7-8-9(6)11-12-10(7)8/h1-4,7-12H

InChI Key

RFLQBEDVBUWLFY-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C4NN3)C2=C1

Canonical SMILES

C1=CC=C2C3C4C(C4NN3)C2=C1

synonyms

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)

Origin of Product

United States

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